molecular formula C10H11FO B8002263 1-Allyl-3-fluoro-2-methoxy-benzene

1-Allyl-3-fluoro-2-methoxy-benzene

Cat. No.: B8002263
M. Wt: 166.19 g/mol
InChI Key: WQZCSJIUZSTKJY-UHFFFAOYSA-N
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Description

1-Allyl-3-fluoro-2-methoxy-benzene is a halogenated aromatic compound featuring an allyl group (CH₂CHCH₂), a fluorine atom, and a methoxy substituent (OCH₃) on a benzene ring. Its molecular formula is C₁₀H₁₁FO, with a molecular weight of 166.19 g/mol (calculated). The compound’s CAS registry number is 91506-05-7 . electron-donating effects).

This discontinuation may reflect challenges in synthesis, stability, or niche applications compared to related analogs.

Properties

IUPAC Name

1-fluoro-2-methoxy-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-3-5-8-6-4-7-9(11)10(8)12-2/h3-4,6-7H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZCSJIUZSTKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-fluoro-2-methoxy-benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, the benzene ring undergoes substitution reactions where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in these reactions include halogenating agents, alkylating agents, and catalysts to facilitate the substitution process.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-fluoro-2-methoxy-benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenating agents like bromine (Br2) and alkylating agents such as alkyl halides are frequently used.

Major Products Formed:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of simpler hydrocarbons.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Allyl-3-fluoro-2-methoxy-benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allyl-3-fluoro-2-methoxy-benzene involves its interaction with molecular targets and pathways within biological systems. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

Key Observations :

  • Electronic Profile : The methoxy group’s electron-donating nature may counterbalance the electron-withdrawing fluorine, creating a polarized aromatic ring. In contrast, trifluoromethyl or trifluoromethoxy groups (e.g., in and ) amplify electron-withdrawing effects, enhancing stability toward electrophilic attack.

Stability and Commercial Viability

  • Stability : Allyl-substituted benzenes are prone to polymerization or degradation under acidic/basic conditions, whereas methyl or trifluoromethyl analogs exhibit higher thermal and chemical stability .
  • Market Trends : Halogenated benzenes with trifluoromethyl groups dominate pesticide and pharmaceutical markets due to their metabolic stability and bioavailability . The discontinuation of this compound underscores its niche role compared to these analogs.

Biological Activity

Overview

1-Allyl-3-fluoro-2-methoxy-benzene is an organic compound characterized by its unique molecular structure, which includes an allyl group, a fluorine atom, and a methoxy group attached to a benzene ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C10H11F
  • Molecular Weight : 168.20 g/mol
  • Structure : The compound features a benzene core with substituents that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It undergoes electrophilic aromatic substitution reactions, generating intermediates that can modulate enzyme activity and alter cellular pathways. This mechanism is crucial for its potential therapeutic effects, particularly against cancer cells and microbial pathogens.

Antimicrobial Properties

This compound has been studied for its antimicrobial efficacy against various pathogens. Research indicates that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest promising potential as an antimicrobial agent:

Pathogen MIC (μg/mL)
Staphylococcus aureus15.6 - 62.5
Enterococcus faecalis62.5 - 125

The compound's mode of action involves disrupting bacterial cell wall synthesis and inhibiting protein production, leading to cell death .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells through several mechanisms:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cell lines.
  • Apoptosis Induction : It promotes programmed cell death via activation of caspases.

Research findings indicate that the compound shows selective toxicity towards cancer cells while sparing normal cells, making it a potential candidate for further development in cancer therapy.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various derivatives of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results demonstrated that the compound significantly reduced biofilm formation, indicating its potential as a treatment option for biofilm-associated infections.

Study on Anticancer Properties

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was observed to downregulate key oncogenes while upregulating tumor suppressor genes, suggesting a multifaceted approach to inhibiting tumor growth.

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